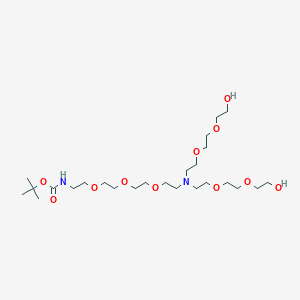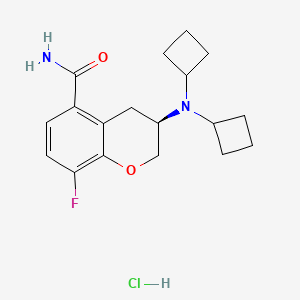
N-(Boc-PEG3)-N-bis(PEG2-alcohol)
Overview
Description
“N-Boc-PEG3-alcohol” is a PEG linker containing a hydroxyl group and a Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Synthesis Analysis
The synthesis of “N-Boc-PEG3-alcohol” likely involves the use of a Boc-protected amino group and a hydroxyl group . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis
“N-Boc-PEG3-alcohol” has the molecular formula C11H23NO5 and a molecular weight of 249.3 .Chemical Reactions Analysis
The hydroxyl group in “N-Boc-PEG3-alcohol” enables further derivatization or replacement with other reactive functional groups . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis
“N-Boc-PEG3-alcohol” is soluble in DMSO, DCM, and DMF .Scientific Research Applications
1. Biomaterials and Cell Interaction
The synthesis of poly(ethylene glycol)-silk fibroin conjugates, similar in structure to N-(Boc-PEG3)-N-bis(PEG2-alcohol), has been explored for biomaterial applications. Such conjugates exhibit increased hydrophilicity and influence cell attachment and growth, demonstrating potential for tissue engineering and biomedical applications (Gotoh, Tsukada, Minoura, & Imai, 1997).
2. Synthesis of Radioactive Tracers
Compounds structurally similar to N-(Boc-PEG3)-N-bis(PEG2-alcohol) are used in the synthesis of no-carrier-added tracers like [*I]MIBG. These tracers are significant in imaging tumors of neuroendocrine origin, showcasing the compound's utility in medical diagnostics and research (Hammerschmidt, Kvaternik, Schweifer, Mereiter, & Aigner, 2012).
3. Photocatalysis and Environmental Applications
N-doped (BiO)(2)CO(3) hierarchical microspheres, which are structurally related to N-(Boc-PEG3)-N-bis(PEG2-alcohol), have been synthesized for environmental pollution control. Their structure aids in efficient transport of reaction molecules and harvesting of photoenergy, especially in visible light photocatalytic activity (Dong, Sun, Fu, Ho, Lee, & Wu, 2012).
4. Polymer Chemistry
In polymer chemistry, bio-reactive polymers synthesized through RAFT polymerization use bifunctional chain transfer agents that are structurally akin to N-(Boc-PEG3)-N-bis(PEG2-alcohol). Such polymers find applications in biomedicine for targeted drug delivery and diagnostics (Grover, Lee, Matsumoto, & Maynard, 2012).
5. Peptide Chemistry
In peptide chemistry, protected enantiopure 2-pyrrolylalanine, similar in protecting group strategy to N-(Boc-PEG3)-N-bis(PEG2-alcohol), has been synthesized for use in peptide science. These compounds have significant implications in the study of peptide conformations and drug design (Doerr & Lubell, 2012).
Mechanism of Action
Target of Action
N-(Boc-PEG3)-N-bis(PEG2-alcohol) is primarily a PEG linker . PEG linkers are used in drug delivery systems to connect a drug to a carrier molecule, enhancing the drug’s solubility, stability, and bioavailability .
Mode of Action
The compound contains a hydroxyl group and a Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Pharmacokinetics
The pharmacokinetics of N-(Boc-PEG3)-N-bis(PEG2-alcohol) are largely determined by its role as a PEG linker. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the absorption and distribution of the drug it is linked to. The exact ADME properties would depend on the specific drug and the biological system in which it is used.
Result of Action
The primary result of N-(Boc-PEG3)-N-bis(PEG2-alcohol)'s action is to enhance the solubility, stability, and bioavailability of the drug it is linked to . This can lead to improved drug efficacy and potentially reduced side effects.
Action Environment
The action of N-(Boc-PEG3)-N-bis(PEG2-alcohol) can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the Boc group . Additionally, factors such as temperature and the presence of other substances can influence the stability and efficacy of the compound.
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[bis[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52N2O11/c1-25(2,3)38-24(30)26-4-10-31-16-22-37-23-19-34-13-7-27(5-11-32-17-20-35-14-8-28)6-12-33-18-21-36-15-9-29/h28-29H,4-23H2,1-3H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKSABZCKNLIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCN(CCOCCOCCO)CCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101103765 | |
| Record name | 5,8,11,17,20-Pentaoxa-2,14-diazadocosanoic acid, 22-hydroxy-14-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2055042-60-7 | |
| Record name | 5,8,11,17,20-Pentaoxa-2,14-diazadocosanoic acid, 22-hydroxy-14-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055042-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,17,20-Pentaoxa-2,14-diazadocosanoic acid, 22-hydroxy-14-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B609408.png)








